p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate
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Overview
Description
p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate is a complex organic compound characterized by its unique molecular structure. It contains a total of 49 bonds, including 26 non-hydrogen bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 tertiary amine (aromatic)
Preparation Methods
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the bromination of ethylamine followed by a reaction with phenyl o-isopropylbenzoate under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aromatic rings allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate can be compared with other similar compounds, such as:
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate: This compound has a similar structure but with a chlorine atom instead of an isopropyl group, leading to different chemical properties and reactivity.
p-(Bis(2-bromoethyl)amino)phenol: This compound lacks the ester group, resulting in different physical and chemical characteristics.
Properties
CAS No. |
22954-14-9 |
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Molecular Formula |
C20H23Br2NO2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
PRMOCPYCVSHNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
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